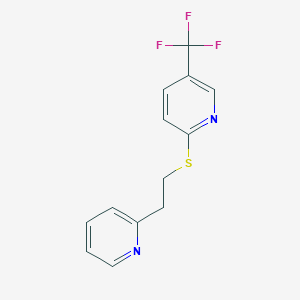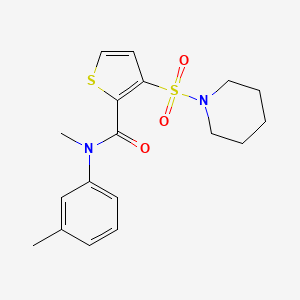![molecular formula C18H20ClN3O3 B7561833 N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide, also known as MLN9708, is a proteasome inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide works by inhibiting the proteasome, a complex of enzymes that plays a critical role in the degradation of proteins in cells. By inhibiting the proteasome, N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide prevents the breakdown of proteins that are essential for cell survival and growth, leading to cell death. This mechanism of action has been extensively studied and has been found to be effective in the treatment of multiple myeloma and other cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide have been extensively studied in various scientific research studies. It has been found to induce cell death in cancer cells by inhibiting the proteasome. N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide has also been found to have anti-inflammatory effects and to modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide is its high specificity for the proteasome, which makes it a potent inhibitor of this enzyme complex. This specificity also reduces the potential for off-target effects, making N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide a promising therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide. One direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide in other cancers and autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide and to optimize its use in clinical settings.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide, also known as N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide, is a promising proteasome inhibitor that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for its investigation. Further studies are needed to fully understand the potential of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide involves the reaction of 2-chloroaniline with 2-methoxyacetyl chloride to form 2-chloro-N-(2-methoxyacetyl)aniline. This intermediate is then reacted with 4-aminobenzamide to form N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of multiple myeloma, a type of cancer that affects plasma cells. N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide has also been studied for its potential use in the treatment of other cancers and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-12(18(24)22-16-6-4-3-5-15(16)19)20-13-7-9-14(10-8-13)21-17(23)11-25-2/h3-10,12,20H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORNPLGZHJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)NC2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)